9H-carbazole-3,6-dicarbonitrile
Overview
Description
9H-Carbazole-3,6-dicarbonitrile is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. It is a derivative of carbazole, a tricyclic aromatic compound, with two cyano groups attached at the 3 and 6 positions. This compound is known for its applications in organic electronics, photovoltaics, and as a building block for more complex chemical structures .
Preparation Methods
The synthesis of 9H-carbazole-3,6-dicarbonitrile typically involves multiple steps. One common method starts with the bromination of carbazole using N-bromosuccinimide (NBS) to produce 3,6-dibromo-9H-carbazole. This intermediate is then subjected to a cyanation reaction using zinc cyanide (Zn(CN)2) in the presence of a palladium catalyst to yield this compound . Industrial production methods may involve similar steps but are optimized for higher yields and scalability .
Chemical Reactions Analysis
9H-Carbazole-3,6-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 9H-carbazole-3,6-dicarboxylic acid using catalytic copper species like CuI.
Reduction: The compound can be reduced to form amines or other derivatives.
Substitution: The cyano groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include palladium catalysts, zinc cyanide, and copper species. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9H-Carbazole-3,6-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and polymers.
Biology: Its derivatives are explored for potential biological activities and as probes in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 9H-carbazole-3,6-dicarbonitrile largely depends on its application. In organic electronics, its effectiveness is attributed to its ability to participate in redox reactions and its stable aromatic structure, which facilitates electron transport . The cyano groups enhance its electron-withdrawing properties, making it suitable for various electronic applications.
Comparison with Similar Compounds
Similar compounds to 9H-carbazole-3,6-dicarbonitrile include:
9H-Carbazole-3,6-dicarboxylic acid: This compound is formed by the oxidation of this compound and has applications in material science and supramolecular chemistry.
9-Vinyl-9H-carbazole-3,6-dicarbonitrile: This derivative is used in the synthesis of polymers with enhanced oxidation potentials.
The uniqueness of this compound lies in its dual cyano groups, which provide distinct electronic properties compared to its analogs.
Properties
IUPAC Name |
9H-carbazole-3,6-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7N3/c15-7-9-1-3-13-11(5-9)12-6-10(8-16)2-4-14(12)17-13/h1-6,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXYZCGWHFCFDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C3=C(N2)C=CC(=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50444738 | |
Record name | 9H-carbazole-3,6-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50444738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57103-03-4 | |
Record name | 9H-Carbazole-3,6-dicarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57103-03-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9H-carbazole-3,6-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50444738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 9H-carbazole-3,6-dicarbonitrile considered a versatile building block in material science?
A1: this compound possesses two nitrile groups which are versatile functional groups. [] These can be easily transformed into other functional groups, enabling the synthesis of a diverse range of carbazole derivatives. This tunability makes it a valuable building block for creating new materials with tailored properties for applications in areas like organic electronics and photovoltaics. [, ]
Q2: What is the significance of the catalytic synthesis method described for this compound?
A2: The research highlights a catalytic, high-yielding, and scalable procedure for synthesizing this compound. [] This is significant because catalytic methods generally offer advantages over traditional synthetic routes, such as reduced waste, milder reaction conditions, and improved atom economy. The high yield and scalability of the process make it attractive for potential industrial applications, paving the way for easier access to this valuable compound. []
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